![molecular formula C17H26O2SSi B14452914 {[1-(Benzenesulfonyl)-4-methylcyclohex-3-en-1-yl]methyl}(trimethyl)silane CAS No. 73301-27-6](/img/structure/B14452914.png)
{[1-(Benzenesulfonyl)-4-methylcyclohex-3-en-1-yl]methyl}(trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[1-(Benzenesulfonyl)-4-methylcyclohex-3-en-1-yl]methyl}(trimethyl)silane is a complex organic compound that contains a benzenesulfonyl group, a methylcyclohexene ring, and a trimethylsilane group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(Benzenesulfonyl)-4-methylcyclohex-3-en-1-yl]methyl}(trimethyl)silane typically involves multiple steps, including the formation of the benzenesulfonyl group, the cyclohexene ring, and the attachment of the trimethylsilane group. Common synthetic routes may involve:
Formation of the Benzenesulfonyl Group: This can be achieved by sulfonation of benzene using sulfur trioxide or chlorosulfonic acid.
Cyclohexene Ring Formation: The cyclohexene ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of Trimethylsilane Group: This step often involves the use of trimethylsilyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
{[1-(Benzenesulfonyl)-4-methylcyclohex-3-en-1-yl]methyl}(trimethyl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydride donors like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position or the trimethylsilane group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: Formation of sulfone or sulfoxide derivatives.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted benzenesulfonyl derivatives.
Applications De Recherche Scientifique
{[1-(Benzenesulfonyl)-4-methylcyclohex-3-en-1-yl]methyl}(trimethyl)silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of {[1-(Benzenesulfonyl)-4-methylcyclohex-3-en-1-yl]methyl}(trimethyl)silane involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can participate in electrophilic aromatic substitution reactions, while the trimethylsilane group can act as a hydride donor in reduction reactions. The compound’s unique structure allows it to engage in various chemical transformations, making it a versatile reagent in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- {[1-(Benzenesulfonyl)-4-methylcyclohex-3-en-1-yl]methyl}(dimethyl)silane
- {[1-(Benzenesulfonyl)-4-methylcyclohex-3-en-1-yl]methyl}(ethyl)silane
Uniqueness
{[1-(Benzenesulfonyl)-4-methylcyclohex-3-en-1-yl]methyl}(trimethyl)silane is unique due to the presence of the trimethylsilane group, which imparts distinct chemical reactivity and stability. This compound’s ability to undergo a wide range of chemical reactions makes it valuable in synthetic chemistry and industrial applications.
Propriétés
Numéro CAS |
73301-27-6 |
|---|---|
Formule moléculaire |
C17H26O2SSi |
Poids moléculaire |
322.5 g/mol |
Nom IUPAC |
[1-(benzenesulfonyl)-4-methylcyclohex-3-en-1-yl]methyl-trimethylsilane |
InChI |
InChI=1S/C17H26O2SSi/c1-15-10-12-17(13-11-15,14-21(2,3)4)20(18,19)16-8-6-5-7-9-16/h5-10H,11-14H2,1-4H3 |
Clé InChI |
PMLVTTWQKWRCJL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCC(CC1)(C[Si](C)(C)C)S(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


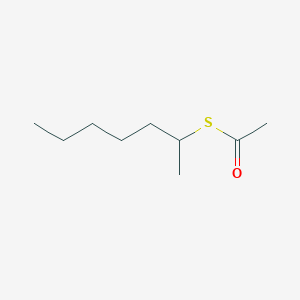
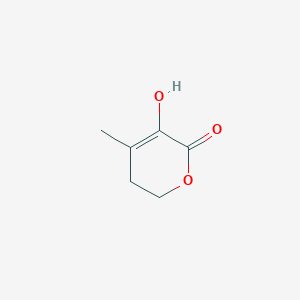
![2-[2-(Anthracen-2-YL)ethenyl]thiophene](/img/structure/B14452837.png)
![1-Cyclohexene, 4,4-dimethyl-1-[(trimethylsilyl)oxy]-](/img/structure/B14452857.png)
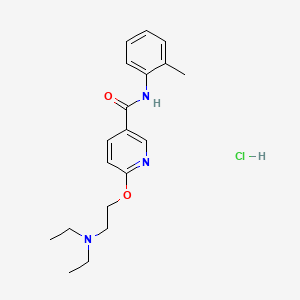

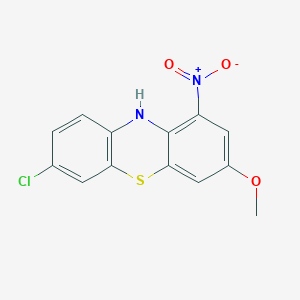
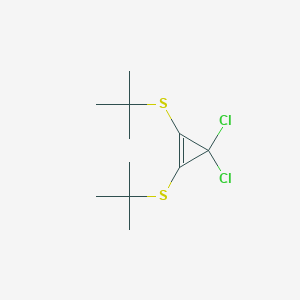

![1,6-Dimethyl-7-oxabicyclo[4.1.0]hepta-2,4-diene](/img/structure/B14452888.png)




